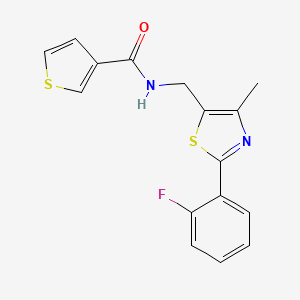

![molecular formula C29H32N2O6 B2490473 (E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime CAS No. 1334377-31-9](/img/structure/B2490473.png)

(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spirocyclic molecules often involves multi-component reactions that efficiently construct complex frameworks. For example, the one-pot, three-component reaction of barbituric acids, isatins, and cyclohexane-1,3-diones in refluxing water exemplifies a method for synthesizing spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones, highlighting the synthetic versatility of spiro compounds (Jadidi, Ghahremanzadeh, & Bazgir, 2009). Similarly, diastereoselective oxa-hetero-Diels–Alder reactions have been used to synthesize novel spiro indanone fused pyrano[3,2-c]chromene derivatives, demonstrating the capacity for high yields and excellent diastereoselectivity in synthesizing spirocyclic frameworks (Panda et al., 2018).

Molecular Structure Analysis

Spirocyclic compounds often exhibit unique molecular conformations due to their complex cyclic structures. For instance, the structure of 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, determined by single crystal X-ray diffraction, showcases the detailed molecular configuration of such spiro compounds (Kirillov et al., 2016).

Chemical Reactions and Properties

Spirocyclic molecules participate in a variety of chemical reactions, leveraging their multifunctional frameworks. The Michael-Wittig reactions provide a pathway to highly functionalized cyclohexenonedicarboxylates, demonstrating the reactivity and versatility of spiro compounds in synthetic chemistry (Moorhoff, 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has demonstrated methodologies for synthesizing compounds with complex spirocyclic frameworks, including those with chromene derivatives. For instance, the efficient synthesis of spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones via a one-pot three-component reaction showcases the potential for creating diverse and functionally rich spiro compounds through innovative synthetic strategies (Jadidi et al., 2009). Similarly, the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives provides insights into the generation of bioactive molecules with significant yield and selectivity (Panda et al., 2018).

Photochromic Properties

The study of photochromic properties in compounds similar to the target molecule can offer valuable insights into their potential applications in material science. Research on annelated spiro[fluorene-chromene structures] highlights how the introduction of a spiro-C atom into the pyran ring affects the photochromic behavior of chromenes, suggesting potential applications in developing new photoresponsive materials (Aldoshin et al., 1998).

Anticancer Activity

The exploration of heterocyclic compounds derived from cyclohexane-1,4-dione for their antiproliferative and antiprostate cancer activities underscores the therapeutic potential of complex organic compounds. Such studies provide a foundation for further investigation into the anticancer properties of structurally related spirocyclic and chromene-based compounds (Mohareb & Abdo, 2022).

Eigenschaften

IUPAC Name |

[(E)-spiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-ylideneamino] N-(3,4-dimethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-33-23-10-9-19(16-26(23)34-2)30-28(32)37-31-27-21-8-6-7-20(21)22-15-18-11-14-29(12-4-3-5-13-29)36-24(18)17-25(22)35-27/h9-10,15-17H,3-8,11-14H2,1-2H3,(H,30,32)/b31-27+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJOLRDIMNEZBR-TVKQRKNISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)ON=C2C3=C(CCC3)C4=C(O2)C=C5C(=C4)CCC6(O5)CCCCC6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)O/N=C/2\C3=C(CCC3)C4=C(O2)C=C5C(=C4)CCC6(O5)CCCCC6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)

![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)